2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate
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Overview
Description
2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazino-benzoxazepine core, an acetyl group, a methylsulfanyl group, and an iodophenyl acetate moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient and cost-effective production. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperatures (0-5°C).
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide), mild heating.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a DNA intercalating agent and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including antimalarial, antidepressant, and antileishmanial activities.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate involves its interaction with molecular targets such as DNA and proteins. The triazino-benzoxazepine core can intercalate into DNA, disrupting its structure and function. The acetyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity for certain biological targets. Additionally, the iodophenyl acetate moiety may facilitate the compound’s cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazino[5,6-b]indoles: Known for their antimalarial and antidepressant activities.
Indolo[2,3-b]quinoxalines: Important DNA intercalating agents with antiviral and cytotoxic activity.
[1,3]Thiazino[3’,2’2,3][1,2,4]triazino[5,6-b]indoles: Synthesized for their antimicrobial properties.
Uniqueness
2-[7-Acetyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-iodophenyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl acetate moiety, in particular, differentiates it from other similar compounds and may contribute to its enhanced biological properties .
Properties
Molecular Formula |
C21H17IN4O4S |
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Molecular Weight |
548.4 g/mol |
IUPAC Name |
[2-(7-acetyl-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-4-iodophenyl] acetate |
InChI |
InChI=1S/C21H17IN4O4S/c1-11(27)26-16-7-5-4-6-14(16)18-19(23-21(31-3)25-24-18)30-20(26)15-10-13(22)8-9-17(15)29-12(2)28/h4-10,20H,1-3H3 |
InChI Key |
TYWIAWIMQFCZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)I)OC(=O)C |
Origin of Product |
United States |
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